tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate:
Mechanism of Action
Target of Action
The primary targets of “tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate” are currently unknown
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: Biology: Medicine: Industry:
Comparison with Similar Compounds
- tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 3-pyrimidin-4-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(9-17)19-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHCTJBYHXTXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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